Dehidrocurvularina

Descripción general

Descripción

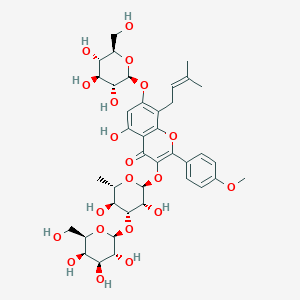

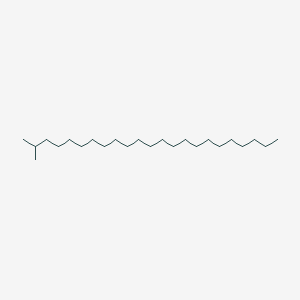

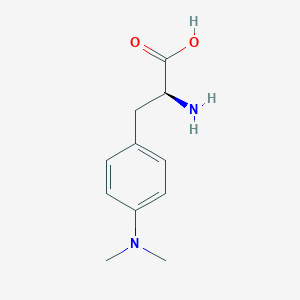

Dehydrocurvularin is an antimicrobial substance produced by the Penicillium fungus . It is a natural benzenediol lactone (BDL) with a 12-membered macrolide fused to a resorcinol ring .

Synthesis Analysis

The biosynthesis of Dehydrocurvularin involves a pair of iterative polyketide synthases (A. terreus CURS1 [AtCURS1] and AtCURS2) that collaborate in its production . The biosynthesis was reconstituted in Saccharomyces cerevisiae by heterologous expression of the polyketide synthases .Molecular Structure Analysis

Dehydrocurvularin has a molecular formula of C16H18O5 . It features a dihydroxyphenylacetic acid lactone polyketide framework with structural similarities to resorcylic acid lactones .Chemical Reactions Analysis

The presence of numerous, potentially reversible conjugates of Dehydrocurvularin suggests that conjugated forms of Dehydrocurvularin could act as “masked” or modified toxins which are metabolized or spontaneously revert to toxic Dehydrocurvularin forms in host cells .Physical And Chemical Properties Analysis

Dehydrocurvularin has a molar mass of 290.311 g·mol−1 . More detailed physical and chemical properties may be found in specific databases or literature .Aplicaciones Científicas De Investigación

Actividad Anticancerígena en el Cáncer Gástrico

La dehidrocurvularina se ha identificado como un potente agente anticancerígeno, particularmente contra las células de cáncer gástrico. Induce la apoptosis activando la poli (ADP-ribosa) polimerasa 1 (PARP-1) y la caspasa-3, que son cruciales en la vía de muerte celular programada . Esta activación conduce a la inhibición del crecimiento de las células de cáncer gástrico y la inducción de la apoptosis. La capacidad del compuesto para desencadenar las vías de muerte celular lo convierte en un candidato prometedor para desarrollar nuevas terapias contra el cáncer.

Inhibición de la ATP-Citrato Liasa

Se ha revelado que el compuesto es un potente inhibidor irreversible de la ATP-citrato liasa (ACLY) . La ACLY es una enzima crucial para la producción de acetil-CoA, que es una molécula clave en los procesos metabólicos, incluida la síntesis de ácidos grasos y la producción de energía. Al inhibir la ACLY, la this compound puede interrumpir el metabolismo de las células cancerosas, lo que lleva a una reducción de la proliferación y potencialmente a la muerte de las células cancerosas.

Exploración del Mecanismo de Acción

Comprender el mecanismo de acción de la this compound es vital para su aplicación en contextos terapéuticos. La investigación ha demostrado que puede activar la PARP-1 sin causar su escisión en fragmentos, lo que es una ocurrencia común durante la apoptosis . Esta vía de activación única sugiere que la this compound puede inducir la muerte celular a través de mecanismos que difieren de la apoptosis tradicional, ofreciendo una nueva vía para la investigación del tratamiento del cáncer.

Papel en la Apoptosis Dependiente de Caspasa

La apoptosis dependiente de caspasa es una vía conocida para la muerte celular, y se ha estudiado el papel de la this compound en este proceso. Parece que el compuesto puede inducir la activación de la caspasa-3, que es un paso antes de la activación de la PARP-1 en la secuencia de apoptosis . Esto indica que la this compound podría usarse para atacar específicamente las células cancerosas que son susceptibles a la apoptosis dependiente de caspasa.

Producción de Especies Reactivas de Oxígeno (ROS)

La capacidad de la this compound para inducir la apoptosis se ha relacionado con su papel en la sobreproducción de especies reactivas de oxígeno (ROS) . Los ROS son moléculas químicamente reactivas que pueden dañar las células, y su sobreproducción puede llevar a la muerte celular. Esta propiedad de la this compound podría aprovecharse para matar selectivamente las células cancerosas, que a menudo son más vulnerables al estrés oxidativo que las células normales.

Potencial para Terapias Combinadas

Se ha estudiado la interacción de la this compound con otros compuestos, como el inhibidor de PARP-1 Olaparib y el inhibidor de la caspasa-3 Z-DEVD-FMK . Estas interacciones sugieren que la this compound podría formar parte de terapias combinadas, donde sus efectos se mejoran o se modulan con otros fármacos. Esto podría conducir a tratamientos contra el cáncer más efectivos con potencialmente menos efectos secundarios.

Mecanismo De Acción

Target of Action

Dehydrocurvularin, also known as 10,11-dehydrocurvularin, primarily targets ATP-citrate lyase (ACLY) and Signal Transducer and Activator of Transcription 3 (STAT3) . ACLY is a crucial enzyme in cellular metabolism, converting citrate and CoA into acetyl-CoA and oxaloacetate, thus playing a significant role in lipid synthesis and energy production . STAT3 is a transcription factor that plays a critical role in many cellular processes such as cell growth and apoptosis .

Mode of Action

Dehydrocurvularin acts as a potent irreversible inhibitor of ACLY . It selectively inhibits the phosphorylation of STAT3 Tyr-705, without affecting the upstream components JAK1 and JAK2, as well as dephosphorylation of STAT3 . Furthermore, it disturbs the interaction between NEK7 and NLRP3, resulting in the inhibition of NLRP3 inflammasome activation .

Biochemical Pathways

By inhibiting ACLY, dehydrocurvularin disrupts the citrate cycle (TCA cycle), affecting lipid synthesis and energy production . The inhibition of STAT3 phosphorylation impacts the JAK-STAT signaling pathway, which plays a crucial role in transmitting information from extracellular chemical signals to the nucleus resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis .

Result of Action

Dehydrocurvularin has been shown to exert antitumor effects against human breast cancer by suppressing STAT3 activation . It dose-dependently inhibits the proliferation, migration, and invasion of human breast cancer cell lines MDA-MB-231 and MDA-MB-468, and induces cell apoptosis . It also attenuates inflammation by suppressing NLRP3 inflammasome activation .

Action Environment

It’s worth noting that dehydrocurvularin is a secondary metabolite produced by many fungi, suggesting that its production and efficacy might be influenced by the fungal growth environment

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Dehydrocurvularin has been revealed to be a potent irreversible inhibitor of ATP-citrate lyase (ACLY) via classical chemoproteomic profiling . ACLY is a key enzyme in cellular metabolism, linking carbohydrate metabolism with lipid metabolism by converting citrate into acetyl-CoA, a key building block for biosynthesis .

Cellular Effects

Dehydrocurvularin has been shown to have significant effects on various types of cells, particularly cancer cells. For instance, it has been found to dose-dependently inhibit the proliferation, migration, and invasion of human breast cancer cell lines MDA-MB-231 and MDA-MB-468, and induce cell apoptosis .

Molecular Mechanism

The molecular mechanism of Dehydrocurvularin involves the selective inhibition of the phosphorylation of STAT3 Tyr-705, a transcription factor critical in many types of cancers . It does not affect the upstream components JAK1 and JAK2, nor the dephosphorylation of STAT3 .

Temporal Effects in Laboratory Settings

In nude mice bearing breast cancer cell line MDA-MB-231 xenografts, treatment with Dehydrocurvularin markedly suppressed the tumor growth via inhibition of STAT3 activation without observed toxicity .

Metabolic Pathways

Dehydrocurvularin is involved in the metabolic pathway of ATP-citrate lyase (ACLY), a key enzyme in cellular metabolism . By inhibiting ACLY, Dehydrocurvularin can potentially disrupt the normal metabolic flux and alter metabolite levels.

Subcellular Localization

Given its role as an inhibitor of ATP-citrate lyase (ACLY), it is likely to be found in the cytoplasm where ACLY is typically located .

Propiedades

IUPAC Name |

(5S,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4+/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIRMQMUBGNCKS-RWCYGVJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC/C=C/C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017526 | |

| Record name | 10,11-Dehydrocurvularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21178-57-4 | |

| Record name | Dehydrocurvularin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021178574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,11-Dehydrocurvularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydrocurvularin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAU7YA7FF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid](/img/structure/B163057.png)